molecular formula C5H5ClIN3O B11779686 6-Chloro-5-iodo-2-(methylamino)pyrimidin-4(3H)-one

6-Chloro-5-iodo-2-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B11779686
M. Wt: 285.47 g/mol
InChI Key: SJLFTKKSKHRNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodo-2-(methylamino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-oxo pyrimidine core with substituents at positions 2, 5, and 6. Key structural features include:

  • Position 2: A methylamino group (-NHCH₃), providing hydrogen-bonding capability.
  • Position 5: Iodine (I), a heavy halogen with polarizable electron density.
  • Position 6: Chlorine (Cl), a smaller halogen influencing electronic and steric properties.
  • Core: The 4(3H)-one tautomer, contributing to resonance stabilization and reactivity .

This compound’s structural uniqueness lies in the combination of a hydrogen-bond donor (methylamino) and two halogens, which may confer distinct physicochemical and biological properties compared to analogs.

Properties

Molecular Formula

C5H5ClIN3O

Molecular Weight

285.47 g/mol

IUPAC Name

4-chloro-5-iodo-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5ClIN3O/c1-8-5-9-3(6)2(7)4(11)10-5/h1H3,(H2,8,9,10,11)

InChI Key

SJLFTKKSKHRNMF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=O)N1)I)Cl

Origin of Product

United States

Biological Activity

6-Chloro-5-iodo-2-(methylamino)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique halogenated structure and methylamino group. This compound has garnered attention for its diverse biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C5_5H5_5ClIN3_3
  • Molecular Weight : Approximately 286.45 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1770799-32-0

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and amination reactions. The specific methods may vary depending on the availability of precursors and desired yields.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent. Its structural features may enhance its interaction with specific biological targets involved in cancer progression.
  • Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, which is crucial for regulating various cellular processes including growth and metabolism.
  • Antimicrobial Activity : There is evidence supporting its antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of halogen atoms (chlorine and iodine) and the methylamino group significantly influence its pharmacological properties.

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2-(methylamino)pyrimidin-4(3H)-oneChlorine and methylamino groupLacks iodine substituent
5-Iodo-2-(methylamino)pyrimidin-4(3H)-oneIodine and methylamino groupLacks chlorine substituent
2-Amino-4-chloropyrimidineAmino and chlorine groupsSimpler structure without halogens at positions 5 or 6

The combination of halogenated substituents and the methylamino functionality may enhance the biological activity compared to similar pyrimidine derivatives.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of various pyrimidine derivatives against cancer cell lines, revealing that compounds similar to this compound exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines .
  • Kinase Inhibition : Research on GSK-3β inhibitors highlighted that structural modifications similar to those found in this compound could significantly enhance metabolic stability while maintaining inhibitory potency .
  • Antimicrobial Properties : A comprehensive analysis of monomeric alkaloids demonstrated that compounds with structural similarities to this pyrimidine derivative showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Pathways : The target compound’s iodine substituent enables palladium-catalyzed cross-coupling reactions (e.g., with aryl thiols), a strategy used in for analogous compounds .
  • Biological Interactions: The methylamino group’s hydrogen-bond donation may enhance binding to kinases or receptors, while iodine’s halogen bonding could improve target selectivity over bromine/chlorine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.